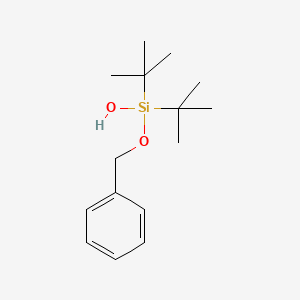
(Benzyloxy)(di-tert-butyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzyloxy)(di-tert-butyl)silanol is an organosilicon compound characterized by the presence of a benzyloxy group and two tert-butyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Benzyloxy)(di-tert-butyl)silanol can be synthesized through the dehydrocoupling of benzyl alcohol with di-tert-butylsilane using sodium hydroxide (NaOH) as a catalyst . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Benzyloxy)(di-tert-butyl)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silanols or siloxanes.
Substitution: It can participate in substitution reactions where the benzyloxy group or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution Reagents: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Silanols and siloxanes.
Substitution Products: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
(Benzyloxy)(di-tert-butyl)silanol has several applications in scientific research:
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as increased thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Mécanisme D'action
The mechanism of action of (Benzyloxy)(di-tert-butyl)silanol involves its ability to form stable silyl ethers and siloxanes. The benzyloxy group provides steric hindrance, which can influence the reactivity of the silicon atom. The tert-butyl groups further stabilize the compound, making it resistant to hydrolysis and oxidation under mild conditions.
Comparaison Avec Des Composés Similaires
(Benzyloxy)(tert-butyl)dimethylsilane: Similar in structure but with dimethyl groups instead of di-tert-butyl groups.
Di-tert-butylsilane: Lacks the benzyloxy group and is used in different synthetic applications.
Uniqueness: (Benzyloxy)(di-tert-butyl)silanol is unique due to the combination of the benzyloxy group and two tert-butyl groups, which confer distinct chemical properties. This combination enhances its stability and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
600168-13-6 |
|---|---|
Formule moléculaire |
C15H26O2Si |
Poids moléculaire |
266.45 g/mol |
Nom IUPAC |
ditert-butyl-hydroxy-phenylmethoxysilane |
InChI |
InChI=1S/C15H26O2Si/c1-14(2,3)18(16,15(4,5)6)17-12-13-10-8-7-9-11-13/h7-11,16H,12H2,1-6H3 |
Clé InChI |
IIEXDKACMAEWTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C(C)(C)C)(O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
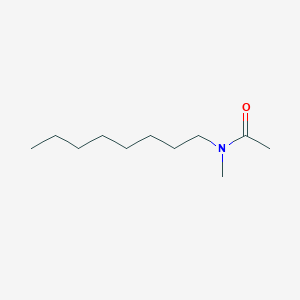

![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)

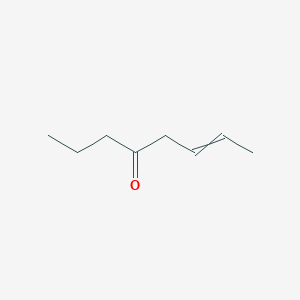
![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)

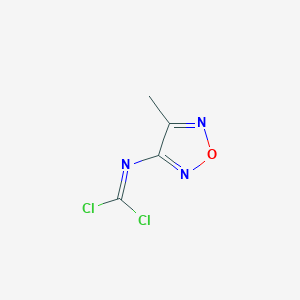
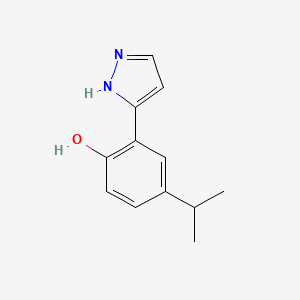
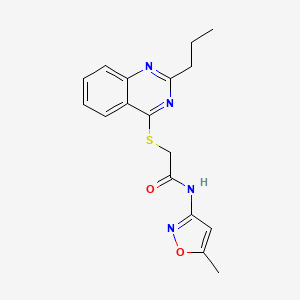
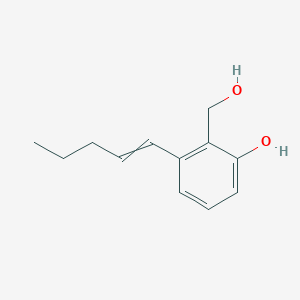
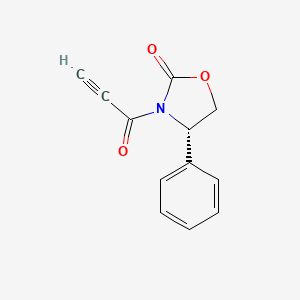
![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
